(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
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Overview
Description
(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which is denoted by the (4S,5R) configuration. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride typically involves enantioselective reactions to ensure the correct stereochemistry. One common method includes the use of chiral catalysts to achieve high stereoselectivity. The reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- (4R,5S)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Uniqueness
The uniqueness of (4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
(4S,5R)-4-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N.ClH/c1-13-17(15-8-3-2-4-9-15)16-10-6-5-7-14(16)11-12-18-13;/h2-10,13,17-18H,11-12H2,1H3;1H/t13-,17+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAMOVDBAKXUEP-OZIFAFRSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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